molecular formula C7H10Cl2F3N3 B6302128 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 2102410-08-0

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B6302128
CAS No.: 2102410-08-0
M. Wt: 264.07 g/mol
InChI Key: DPDZWMADWORNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrazolo[4,3-c]pyridine, characterized by the presence of a trifluoromethyl group and a dihydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves several key steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the use of 2-chloropyrazine and trifluoroacetic anhydride.

    Hydrazine Substitution: Ethanol and hydrazine hydrate are added to the reaction mixture, followed by the dropwise addition of 2-chloropyrazine. The reaction is maintained at a temperature of 60-61°C for 15 hours.

    Cyclization and Reduction: The mixture is then treated with chlorobenzene and methanesulfonic acid, followed by refluxing and distillation to remove trifluoroacetic acid. The pH is adjusted to 12, and the organic phases are separated.

    Final Steps: Palladium/carbon and an ethanol solution of hydrogen chloride are added under nitrogen protection in a high-pressure kettle. The reaction mixture is filtered, washed, and concentrated to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties and enhances its potential in medicinal chemistry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of important pharmaceutical compounds further highlight its significance .

Properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;;/h11H,1-3H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZWMADWORNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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